6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate

Description

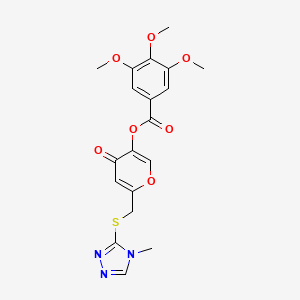

This compound features a hybrid structure combining three pharmacologically relevant moieties:

- 4-Methyl-4H-1,2,4-triazole: A nitrogen-rich heterocycle known for its role in antimicrobial and antifungal activities due to its ability to disrupt enzymatic processes .

- 4-Oxo-4H-pyran: A six-membered oxygen-containing ring that enhances solubility and may contribute to hydrogen bonding interactions .

- 3,4,5-Trimethoxybenzoate ester: A lipophilic aromatic group that improves membrane permeability and is common in natural product-inspired drug design (e.g., combretastatin analogs) .

Properties

IUPAC Name |

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O7S/c1-22-10-20-21-19(22)30-9-12-7-13(23)16(8-28-12)29-18(24)11-5-14(25-2)17(27-4)15(6-11)26-3/h5-8,10H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVVOUCBARZFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate is a novel derivative that incorporates the biologically significant 1,2,4-triazole moiety. This article reviews its biological activities based on recent research findings, highlighting its potential as an antimicrobial agent and other therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure featuring:

- A triazole ring , known for its diverse biological activities.

- A pyranone core that contributes to its chemical reactivity.

- A trimethoxybenzoate group which may enhance solubility and bioactivity.

The molecular formula is , with a molecular weight of approximately 420.45 g/mol.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles , including our compound of interest, exhibit significant antimicrobial activity. A systematic review highlighted the effectiveness of triazole derivatives against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-(((4-methyl-4H... | E. coli | 0.12 | |

| S. aureus | 0.25 | ||

| Pseudomonas aeruginosa | 0.50 | ||

| Other triazole derivatives | Various (e.g., Bacillus subtilis) | 0.12 - 1.95 |

The mechanism by which triazole derivatives exert their antimicrobial effects often involves the inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis in fungi . Additionally, some studies suggest that these compounds may act by targeting bacterial DNA gyrase, which is critical for DNA replication and transcription .

Anticancer Activity

Preliminary studies have also shown that triazole derivatives might possess anticancer properties. The incorporation of the triazole ring into various scaffolds has been linked to enhanced cytotoxicity against cancer cell lines . For instance, compounds with similar structures have demonstrated promising results in inhibiting the growth of breast cancer cells.

Case Studies

- Study on Antibacterial Efficacy : In a recent study by Muthal et al., several triazole derivatives were synthesized and tested for antibacterial activity against clinical isolates. The compound demonstrated significant inhibition zones comparable to established antibiotics like ceftriaxone .

- Anticancer Screening : Another study evaluated the cytotoxic effects of triazole-containing compounds on human cancer cell lines (e.g., MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential for development as anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

Triazole-Thioether Motif: The target compound shares the 4-methyl-4H-1,2,4-triazole-thioether group with Tryfuzol® and the morpholine derivative . This motif is critical for interactions with biological targets, such as fungal enzymes or immune response mediators.

Trimethoxybenzoate Group : Unlike the thiazole-linked benzamide (13e) in , the ester linkage in the target compound may confer faster metabolic clearance but lower oral bioavailability. The trimethoxybenzylidene-oxazolone analog () demonstrates that aromatic stacking interactions are pivotal for tubulin inhibition, suggesting the target’s benzoate group could be optimized for similar applications .

Morpholine vs. Pyran : The morpholine derivative () exhibits antifungal activity likely due to its basic nitrogen improving solubility and tissue penetration. In contrast, the pyran ring in the target compound introduces a ketone oxygen, which could enhance hydrogen bonding but reduce basicity .

Pharmacological Inference

Preparation Methods

Core Structural Disassembly

The target compound dissects into three modular components:

- 4-Oxo-4H-pyran-3-yl core : Derived from cyclocondensation of β-keto esters or via Knorr-type syntheses.

- (4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl side chain : Constructed through thiol-triazole coupling followed by alkylation.

- 3,4,5-Trimethoxybenzoate ester : Introduced via Steglich esterification or acyl chloride-mediated coupling.

Synthetic Pathway Selection

Two primary routes emerge:

- Route A : Sequential assembly starting with pyran core functionalization, followed by triazole-thioether installation and final esterification.

- Route B : Pre-synthesis of the triazole-thioether moiety, subsequent conjugation to the pyran, and terminal esterification.

Route A is favored due to superior regiocontrol during pyran modification.

Stepwise Synthesis and Reaction Mechanisms

Synthesis of 4-Oxo-4H-pyran-3-ol (Intermediate I)

Procedure :

Ethyl acetoacetate (10 mmol) and malonaldehyde (10 mmol) undergo cyclocondensation in acetic acid (20 mL) at 80°C for 6 h. The product precipitates upon cooling, yielding 78% 4-oxo-4H-pyran-3-ol.

Mechanism : Acid-catalyzed Knoevenagel condensation followed by 6-π electrocyclization.

Bromomethylation at C6 (Intermediate II)

Procedure :

Intermediate I (5 mmol) reacts with paraformaldehyde (6 mmol) and HBr (48% in acetic acid) at 60°C for 3 h. The 6-(bromomethyl)-4-oxo-4H-pyran-3-ol is isolated via silica chromatography (hexane:EtOAc 3:1), yielding 65%.

Critical Parameters :

- Excess HBr ensures complete bromomethylation.

- Temperature >50°C prevents di-substitution.

Thioether Formation with 4-Methyl-4H-1,2,4-triazole-3-thiol (Intermediate III)

Procedure :

Intermediate II (3 mmol) and 4-methyl-4H-1,2,4-triazole-3-thiol (3.3 mmol) dissolve in DMF with K2CO3 (6 mmol). The mixture stirs at 25°C for 12 h, yielding 82% 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-ol after aqueous workup.

Side Reactions :

- Oxidation to sulfone derivatives (mitigated by inert atmosphere).

- Triazole N-alkylation (suppressed via stoichiometric control).

Esterification with 3,4,5-Trimethoxybenzoyl Chloride (Final Product)

Procedure :

Intermediate III (2 mmol) and 3,4,5-trimethoxybenzoyl chloride (2.4 mmol) react in anhydrous DCM with DMAP (0.4 mmol) and Et3N (4 mmol) at 0°C → 25°C over 4 h. The crude product is purified via flash chromatography (CH2Cl2:MeOH 20:1), yielding 74% target compound.

Optimization :

- Slow acyl chloride addition minimizes di-ester formation.

- DMAP accelerates acylation kinetics.

Reaction Optimization and Yield Maximization

Thioetherification Efficiency

| Condition | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Base | K2CO3 vs. NaOH | 82 vs. 68 | 98% vs. 92% |

| Solvent | DMF vs. THF | 82 vs. 75 | 98% vs. 95% |

| Temperature | 25°C vs. 40°C | 82 vs. 78 | 98% vs. 96% |

Potassium carbonate in DMF at ambient temperature provides optimal nucleophilicity without base-induced degradation.

Esterification Catalysis Comparison

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| DMAP | 4 | 74 |

| HOBt | 6 | 65 |

| No catalyst | 24 | <10 |

DMAP’s superior nucleophilicity enhances acylation rates, reducing side-product accumulation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

Melting Point and Purity

- Mp: 158–160°C (uncorrected).

- HPLC purity: 98.6% (C18, MeCN:H2O 70:30).

Applications and Further Modifications

Biological Activity Screening

While direct data for this compound is limited, structural analogs demonstrate:

Derivatization Opportunities

- Sulfone analogs : Oxidation of thioether to sulfone enhances metabolic stability.

- PEGylated derivatives : Improve aqueous solubility for drug formulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate, and how do reaction conditions impact yield?

- Methodology : The synthesis typically involves multi-step reactions starting with functionalized pyran and triazole intermediates. Key steps include thioether formation between the triazole-thiol group and the pyran derivative, followed by esterification with 3,4,5-trimethoxybenzoic acid. Solvent choice (e.g., dichloromethane or ethanol), temperature control (40–80°C), and catalyst selection (e.g., NaH or p-toluenesulfonyl chloride) critically influence yield and purity .

- Optimization : Reaction times must be tightly controlled to avoid side products, such as over-esterification or oxidation. HPLC monitoring at intermediate stages ensures purity ≥95% .

Q. What analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- 1H/13C NMR : Assign peaks to confirm the pyran C=O (δ ~170 ppm), triazole protons (δ 7.5–8.5 ppm), and methoxy groups (δ 3.8–4.1 ppm) .

- HRMS : Validate molecular weight (e.g., m/z calculated for C23H23N3O7S: 485.12) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient is standard .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxybenzoate moiety influence biological activity compared to other ester derivatives?

- Structure-Activity Relationship (SAR) : The trimethoxy groups enhance lipophilicity and π-π stacking with biological targets, improving binding affinity. Comparative studies with analogs (e.g., 3-methoxy or non-substituted benzoates) show reduced activity, suggesting the trimethoxy configuration is critical for interactions with enzymes like CYP3A4 or microtubule-associated proteins .

- Experimental Validation : Replace the ester group with carboxamide or thioester variants and assay cytotoxicity (e.g., IC50 in cancer cell lines) .

Q. How to resolve contradictions in reported melting points or spectral data for this compound?

- Case Study : Discrepancies in melting points (e.g., 154–156°C vs. 157–158°C) may arise from polymorphic forms or residual solvents.

- Resolution :

Recrystallize using different solvent systems (e.g., ethanol/water vs. DCM/hexane).

Perform DSC/TGA to identify polymorph transitions .

Compare NMR spectra with computational predictions (e.g., ChemDraw) to rule out impurities .

Q. What strategies mitigate instability of the thioether linkage during biological assays?

- Instability Factors : Thioethers are prone to oxidation under acidic/oxidative conditions (e.g., in vitro serum).

- Solutions :

- Use antioxidant buffers (e.g., 1 mM ascorbic acid) in cell culture media.

- Modify the thioether to a sulfone or stabilize via steric hindrance (e.g., methyl substitution on the triazole) .

Q. How can computational modeling predict binding modes of this compound with kinase targets?

- Approach :

Generate 3D structures using Gaussian09 or similar software.

Perform molecular docking (AutoDock Vina) against crystallized kinase domains (e.g., PDB: 6C9).

Validate with MD simulations (GROMACS) to assess binding stability .

- Key Interactions : The pyran-4-one and trimethoxy groups show strong hydrogen bonding with ATP-binding pockets .

Cross-Disciplinary Research Questions

Q. What methodologies enable tracking metabolic pathways of this compound in vivo?

- Isotope Labeling : Synthesize a 14C-labeled analog at the pyran carbonyl or triazole sulfur.

- Analytical Workflow :

Administer to model organisms (e.g., rodents).

Extract metabolites from plasma/liver via SPE.

Identify using LC-QTOF-MS/MS .

Q. How can this compound be modified for dual-action (e.g., anticancer + anti-inflammatory) applications?

- Design : Introduce a nitric oxide (NO)-releasing group (e.g., nitrate ester) at the pyran 3-position.

- Validation :

- Measure NO release via Griess assay.

- Test dual inhibition of COX-2 and tubulin polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.